

AZD5213: A Selective Histamine H3 Receptor Inverse Agonist

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Compound of Interest

Compound Name: AZD5213

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD5213 is a potent and selective inverse agonist of the histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous system.[1] Developed by AstraZeneca, this small molecule has been investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders, including cognitive deficits and neuropathic pain.[1][2] Its unique pharmacokinetic profile, characterized by rapid absorption and a relatively short half-life, was designed to allow for high daytime receptor occupancy while minimizing nocturnal activity, a strategy aimed at mitigating sleep disturbances associated with H3 receptor antagonism.[3][4] This guide provides a comprehensive overview of the preclinical and clinical pharmacology of **AZD5213**, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

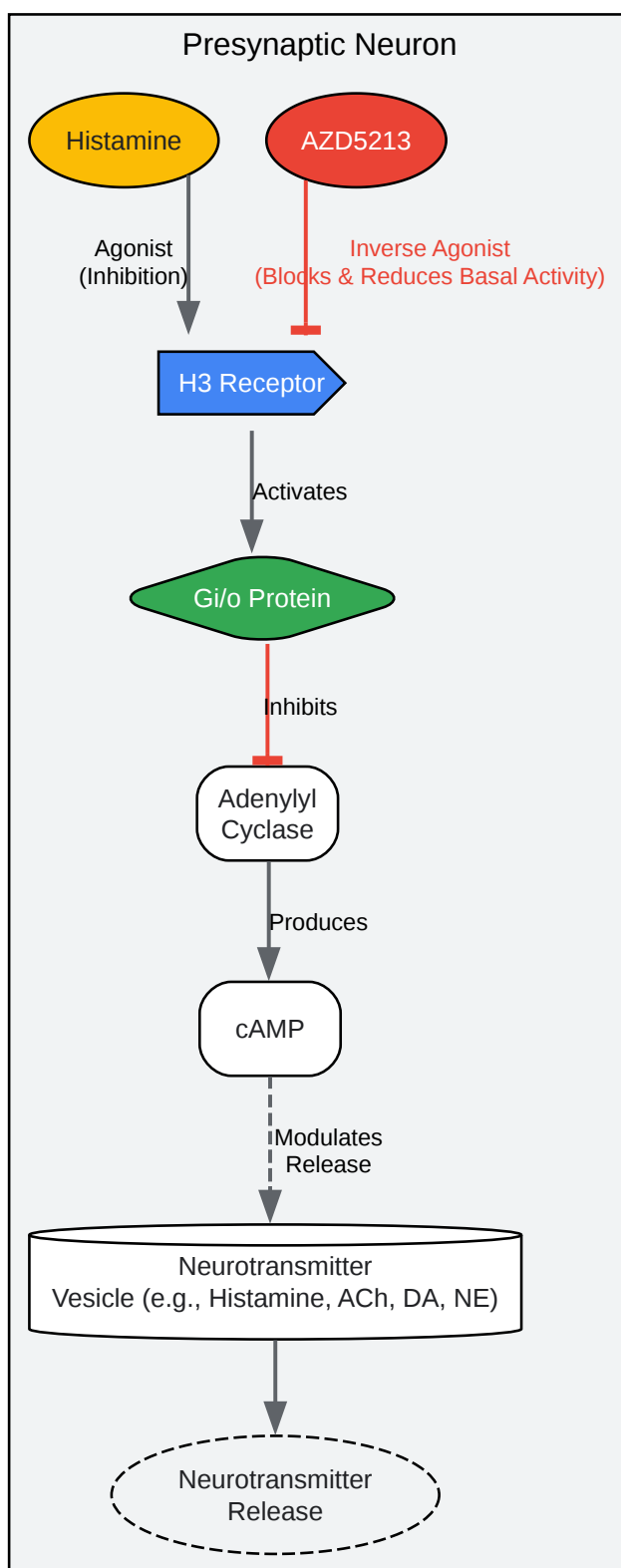
AZD5213 functions as a competitive and rapidly reversible inverse agonist at the human histamine H3 receptor.[1] The H3 receptor is primarily a presynaptic autoreceptor, meaning it inhibits the synthesis and release of histamine when activated by histamine.[3] It also acts as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[3][4] As an inverse agonist, **AZD5213** not only blocks the action of histamine at the H3 receptor but also reduces the receptor's basal, constitutive activity. This dual action leads to an enhanced release of histamine and other

neurotransmitters, which is the basis for its potential pro-cognitive and wake-promoting effects.

[\[3\]](#)[\[4\]](#)

Signaling Pathway of the Histamine H3 Receptor and **AZD5213**

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Upon activation by histamine, the receptor inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. As an inverse agonist, **AZD5213** binds to the H3 receptor and stabilizes it in an inactive conformation, preventing both histamine-induced signaling and the receptor's constitutive activity. This disinhibition results in increased neurotransmitter release from the presynaptic terminal.



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Caption: Histamine H3 Receptor Signaling Pathway and **AZD5213** Action.

Quantitative Pharmacological Data

The pharmacological profile of **AZD5213** has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Pharmacology of **AZD5213**

Parameter	Species/System	Value	Reference
Binding Affinity (pKi)	Human H3 Receptor	9.3	[5]
Binding Affinity (Ki)	Human H3 Receptor	0.5 nM	[1]
Functional Activity (KB)	Human H3 Receptor	0.2 nM	[1]
Functional Activity (IC50)	Human H3 Receptor	3 nM	[1]
Selectivity	335 other receptors and enzymes	>10 µM	[1]

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics of **AZD5213**

Parameter	Species	Value	Reference
In Vivo Occupancy (pKi, free concentration in brain)	Rat	8.5	[1]
Mouse	8.3	[1]	
Non-human Primate	8.4	[1]	
Plasma Affinity Constant (K _{i,pl}) in humans	Human	1.14 nM	[3][4]
Receptor Occupancy at 0.1 mg dose	Human	~50%	[1]
Dose-dependent Receptor Occupancy Range	Human	16% to 90%	[3][6]
Time to Maximum Plasma Concentration (T _{max})	Human	0.7 - 2.0 hours	[1]
Terminal Half-life (t _{1/2})	Human	5 - 7 hours	[1]

Experimental Protocols

A variety of experimental methods have been employed to characterize the pharmacology of **AZD5213**. Below are detailed descriptions of some of the key protocols.

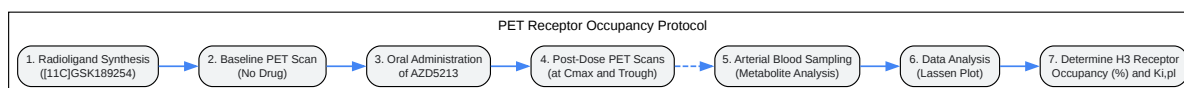
Positron Emission Tomography (PET) for H3 Receptor Occupancy

Positron Emission Tomography (PET) has been instrumental in determining the in vivo receptor occupancy of **AZD5213** in the human brain.

Objective: To quantify the percentage of H3 receptors occupied by **AZD5213** at different plasma concentrations.

Methodology:

- Radioligand: A specific H3 receptor radioligand, such as [11C]GSK189254 (also known as [11C]AZ12807110), is synthesized and administered intravenously to healthy volunteers.[3][6]
- Baseline Scan: A baseline PET scan is performed to measure the binding of the radioligand to H3 receptors in the absence of **AZD5213**.
- **AZD5213** Administration: Subjects are administered single oral doses of **AZD5213** (ranging from 0.05 to 30 mg).[3][6]
- Post-dose Scans: PET scans are repeated at peak (Cmax) and trough plasma concentrations of **AZD5213** to measure the displacement of the radioligand.[3]
- Arterial Blood Sampling: Arterial blood samples are collected throughout the PET scans to determine the concentration of the parent radioligand in plasma, correcting for metabolites.[3]
- Data Analysis: The H3 receptor occupancy (H3RO) is calculated using methods such as the Lassen plot, which relates the reduction in radioligand binding to the plasma concentration of **AZD5213**. [3][6] The plasma concentration required to occupy 50% of the available receptors (Ki,pl) is then estimated.[3][4]



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Caption: Experimental Workflow for PET Receptor Occupancy Study.

In Vivo Microdialysis for Neurotransmitter Release

Microdialysis is a technique used to measure the levels of neurotransmitters in the brains of freely moving animals, providing direct evidence of the pharmacodynamic effects of **AZD5213**.

Objective: To measure the effect of **AZD5213** on the extracellular concentrations of histamine, acetylcholine, dopamine, and norepinephrine in the brain.

Methodology:

- **Surgical Implantation:** A microdialysis probe is stereotactically implanted into a specific brain region of interest (e.g., the prefrontal cortex) in a rodent model.
- **Perfusion:** The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
- **Sample Collection:** Small molecules, including neurotransmitters, diffuse across the semi-permeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.
- **Baseline Measurement:** Baseline samples are collected to establish the basal levels of the neurotransmitters.
- **AZD5213 Administration:** **AZD5213** is administered to the animal (e.g., orally at 0.33 mg/kg in rats).[1]
- **Post-dose Sample Collection:** Dialysate samples are collected for several hours following drug administration.
- **Neurochemical Analysis:** The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
- **Data Analysis:** The post-dose neurotransmitter levels are expressed as a percentage change from the baseline levels.

Clinical Development and Safety Profile

AZD5213 has been evaluated in Phase I and II clinical trials.[2][7] In healthy volunteers, it was administered in single oral doses up to 80 mg and multiple doses up to 18 mg once daily for 10 days.[1] The compound was generally safe and well-tolerated at repeated doses of 1-14 mg/day.[3][6]

The most frequently reported adverse effects were dose-limiting and consistent with the mechanism of action of H3 receptor antagonism, including sleep disorder, night sweats, and a decrease in the quantity and quality of sleep.[1][8] Other common adverse events included mild to moderate nausea and headache.[1]

Clinical trials have explored the use of **AZD5213** in indications such as painful diabetic neuropathy and Tourette's syndrome.[2][7] The rapid absorption and relatively short half-life were considered advantageous for indications where daytime efficacy is desired while minimizing interference with sleep.[1]

Conclusion

AZD5213 is a well-characterized selective histamine H3 receptor inverse agonist with a distinct pharmacokinetic and pharmacodynamic profile. Its ability to potently and reversibly modulate H3 receptor activity and subsequently increase the release of key neurotransmitters has been demonstrated through rigorous preclinical and clinical investigation. The comprehensive data available on its binding affinity, receptor occupancy, and effects on neurotransmission provide a solid foundation for its further investigation and potential therapeutic application in disorders of the central nervous system. The strategic design of its pharmacokinetic profile to align with circadian rhythms represents a thoughtful approach to mitigating mechanism-based side effects, a key consideration in the development of H3 receptor-targeted therapies.

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